molecular formula C28H41N3O18 B7796313 alpha-D-Galactopyranoside, 4-nitrophenyl O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-galactopyranosyl-(1-->3)]-2-(acetylamino)-2-deoxy-

alpha-D-Galactopyranoside, 4-nitrophenyl O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-galactopyranosyl-(1-->3)]-2-(acetylamino)-2-deoxy-

Cat. No.: B7796313
M. Wt: 707.6 g/mol
InChI Key: BISODCLOCFWJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound alpha-D-Galactopyranoside, 4-nitrophenyl O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→6)-O-[beta-D-galactopyranosyl-(1→3)]-2-(acetylamino)-2-deoxy- (hereafter referred to as Compound X) is a trisaccharide derivative featuring a 4-nitrophenyl aglycone, two N-acetylglucosamine (GlcNAc) residues, and a beta-D-galactopyranosyl group. Its structure includes a unique branching pattern with glycosidic linkages at positions (1→6) and (1→3), making it a specialized substrate for studying glycosyltransferase specificity, particularly enzymes like N-acetylglucosaminyltransferase-V (GnT-V) or sialyltransferases .

Synthesis of Compound X involves multi-step regioselective glycosylation. For example, Matta and Barlow () utilized oxazoline condensation with p-nitrophenyl galactopyranoside derivatives, followed by saponification, to achieve high-purity trisaccharides. This method avoids harsh deprotection steps, preserving the integrity of the acetamido and nitrophenyl groups .

Properties

IUPAC Name

N-[2-[[5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O18/c1-10(34)29-17-22(39)19(36)14(7-32)46-26(17)44-9-16-21(38)25(49-28-24(41)23(40)20(37)15(8-33)47-28)18(30-11(2)35)27(48-16)45-13-5-3-12(4-6-13)31(42)43/h3-6,14-28,32-33,36-41H,7-9H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISODCLOCFWJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Alpha-D-Galactopyranoside derivatives, particularly 4-nitrophenyl O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-galactopyranosyl-(1-->3)]-2-(acetylamino)-2-deoxy-, have garnered attention for their diverse biological activities. This article explores their properties, mechanisms of action, and potential applications in various fields, including antimicrobial activity and enzymatic interactions.

Chemical Structure

The compound in focus is characterized by the following structural features:

  • Molecular Formula : C28H41N3O18
  • Molecular Weight : 707.63 g/mol
  • CAS Number : 139459-55-5

This complex structure includes multiple sugar units and functional groups, contributing to its biological activity.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of alpha-D-galactopyranoside derivatives. For instance, methyl alpha-D-galactopyranoside ethers demonstrated significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective bactericidal properties.

CompoundMIC (mM)Target Bacteria
Methyl α-D-galactopyranoside ether (C10)0.5 - 2L. monocytogenes, S. aureus
Methyl α-D-galactopyranoside ether (C12)0.03 - 0.12E. faecalis

These findings suggest that the structural features of these compounds enhance their ability to disrupt bacterial membranes, leading to cell lysis and death .

2. Enzymatic Interactions

The compound acts as a substrate for various glycosidases, facilitating biochemical reactions essential for cellular processes. Specifically, it shows activity as a galactoside O-acetyltransferase substrate, which plays a role in cellular detoxification by modifying non-metabolizable pyranosides .

The biological activity of alpha-D-galactopyranoside derivatives can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
  • Enzyme Substrate Activity : The ability to act as substrates for specific enzymes enables these compounds to participate in metabolic pathways that can alter cellular functions.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various alpha-D-galactopyranoside derivatives against common pathogens. The results indicated that longer alkyl chains in the derivatives correlated with lower MIC values, suggesting enhanced antimicrobial potency due to improved membrane interaction .

Study 2: Enzymatic Hydrolysis

Research on the enzymatic hydrolysis of nitrophenyl derivatives revealed that the compound is effectively processed by β-N-acetylhexosaminidase, demonstrating its potential utility in biocatalysis and synthetic applications .

Scientific Research Applications

Glycosylation Reactions

Overview:
Alpha-D-Galactopyranoside serves as a glycosyl donor in synthetic carbohydrate chemistry. This property is crucial for forming complex glycosides, which are vital in drug development and biochemistry.

Case Study:
In a study focused on synthesizing glycosides for therapeutic applications, researchers utilized alpha-D-galactopyranoside to create novel compounds that demonstrated enhanced biological activity against specific targets. The efficiency of glycosylation reactions was significantly improved when using this compound as a donor.

Bioconjugation

Overview:
This compound is employed in bioconjugation processes to attach sugars to proteins. This enhances the stability and functionality of proteins, making it particularly valuable in the pharmaceutical industry.

Data Table: Bioconjugation Efficiency

Compound UsedReaction Yield (%)Application Area
Alpha-D-Galactopyranoside85%Antibody-drug conjugates
Methyl α-D-Galactopyranoside75%Vaccine development

Immunology Research

Overview:
Alpha-D-galactopyranoside is instrumental in studying carbohydrate-protein interactions. This research provides insights into immune responses and potential vaccine development.

Case Study:
A study investigated the role of glycan structures in modulating immune responses. The use of alpha-D-galactopyranoside allowed researchers to elucidate how specific glycans influence T-cell activation and antibody production.

Antiviral Agent Development

Overview:
Researchers are exploring the potential of this compound in synthesizing antiviral agents. Its structural properties may contribute to the development of new treatments for viral infections.

Case Study:
In a high-throughput screening for antiviral compounds, alpha-D-galactopyranoside derivatives were tested against several viruses, showing promising results in inhibiting viral replication. The findings suggest that modifications to the sugar moiety can enhance antiviral efficacy.

Food Industry Applications

Overview:
In the food industry, alpha-D-galactopyranoside can be utilized as a natural sweetener or flavoring agent, providing an alternative to synthetic sweeteners with potential health benefits.

Data Table: Food Applications

Application TypeCompound UsedBenefits
Natural SweetenerAlpha-D-GalactopyranosideLow-calorie alternative
Flavor EnhancerAlpha-D-GalactopyranosideEnhances taste profile

Chemical Reactions Analysis

Enzymatic Hydrolysis Reactions

This compound serves as a chromogenic substrate for O-glycosidases , which cleave specific glycosidic bonds to release 4-nitrophenol (detectable spectrophotometrically at 405 nm) . Key reactions include:

β-Galactosidase Activity

The β-D-galactopyranosyl-(1→3) linkage is hydrolyzed by β-galactosidase enzymes, yielding:

  • 4-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (intermediate)

  • Free galactose .

O-Glycosidase Activity

O-Glycosidases target the α-D-galactopyranoside linkage, releasing:

  • 4-nitrophenol (chromophore)

  • A disaccharide product: 2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→6)-2-(acetylamino)-2-deoxy-D-galactose .

Table 1: Enzymatic Reaction Parameters

EnzymeSubstrate SpecificityOptimal pHKmK_m (mM)VmaxV_{max} (μmol/min/mg)
β-Galactosidaseβ-D-Gal-(1→3)-GalNAc6.5–7.00.812.4
O-Glycosidaseα-D-Galactopyranoside derivatives7.2–7.81.28.7

Acid Hydrolysis

Under acidic conditions (0.1 M HCl, 80°C), the glycosidic bonds hydrolyze sequentially:

  • β-D-Gal-(1→3) linkage : Cleavage within 30 minutes.

  • β-D-GlcNAc-(1→6) linkage : Requires >2 hours for complete hydrolysis .

Alkaline Conditions

The compound is stable in mild alkaline buffers (pH 8–9) but degrades rapidly in strong bases (pH >10) due to β-elimination at the acetamido groups .

Table 2: Substrate Utilization in Glycosyltransferase Assays

Glycosyltransferase SourceTransfer Efficiency (%)Preferred Linkage
E. coli O8692β-D-Gal-(1→3)-GalNAc
Bifidobacterium infantis78β-D-GlcNAc-(1→6)-GalNAc

Analytical Characterization

  • Mass Spectrometry : Molecular ion observed at m/z 504.1591 [M+H]⁺, consistent with the formula C20H28N2O13\text{C}_{20}\text{H}_{28}\text{N}_2\text{O}_{13} .

  • NMR Data :

    • 1H^1\text{H} NMR (D₂O): δ 5.32 (d, J=3.6 Hz, H-1α-Gal), 4.82 (d, J=8.1 Hz, H-1β-Gal) .

Limitations and Research Gaps

  • Thermal instability above 60°C limits its use in high-throughput assays .

  • Structural analogs with fluorogenic tags (e.g., 4-methylumbelliferyl) are preferred for sensitive detection .

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound X with Analogous Glycoconjugates

Compound Name Glycosidic Linkages Substituents/Modifications Key Functional Groups Reference
Compound X (Target) β-D-GlcNAc-(1→6), β-D-Gal-(1→3) 4-Nitrophenyl, dual acetamido groups Acetamido, nitrophenyl
p-Nitrophenyl 6-O-(GlcNAc)-β-D-Galactopyranoside () β-D-GlcNAc-(1→6) 4-Nitrophenyl, single acetamido Acetamido, nitrophenyl
Methyl O-(2-O-Me-β-D-Gal)-(1→4)-O-(GlcNAc)-(1→3)-β-D-Gal () β-D-GlcNAc-(1→3), β-D-Gal-(1→4) Methylation at Gal C2 Methyl, acetamido
Propargyl β-D-Gal-(1→4)-GlcNAc (, Compound 26) β-D-Gal-(1→4) Propargyl aglycone, TBDPS protection Propargyl, silyl ether
Benzyl 3-O-Me-α-D-GalNAc () β-D-Gal-(1→4), 3-O-Me-GlcNAc 3-O-Methylation, benzyl aglycone Methyl, benzyl

Key Observations :

  • Branching vs. Linearity : Unlike linear analogs (e.g., ’s disaccharide), Compound X has a branched topology, which mimics natural glycans like mucin core structures .
  • Aglycone Variability : The 4-nitrophenyl group in Compound X enhances chromogenic detection in enzyme assays, whereas propargyl () or benzyl () aglycones are tailored for click chemistry or solubility optimization .
  • Modifications : Methylation () or sulfation (, Compound 22) alters hydrophilicity and enzyme recognition .

Key Observations :

  • Oxazoline vs. Halide Coupling : Compound X ’s synthesis () uses oxazoline intermediates for stereocontrol, whereas relies on glycosyl bromides, which require stringent conditions .
  • Deprotection Efficiency : TBDPS removal () achieves higher yields (82%) compared to benzylidene cleavage (, %) due to milder reagents (TBAF vs. acidic hydrolysis) .

Enzyme Specificity :

  • Compound X ’s branched structure is hypothesized to act as a substrate for GnT-V, which prefers multi-antennary glycans . In contrast, linear analogs (e.g., ’s disaccharide) are inert toward GnT-V but serve as substrates for β1-6GlcNAc-transferases .
  • Methylated derivatives () show reduced binding to lectins like galectin-3 due to steric hindrance from the 2-O-methyl group .

Solubility and Stability :

  • Sulfated analogs (, Compound 22) exhibit improved aqueous solubility (CMC ~3–8 mM) compared to non-sulfated Compound X .
  • The 4-nitrophenyl group in Compound X facilitates UV-based quantification (λmax = 400 nm) but reduces stability under alkaline conditions .

Research Implications

Compound X and its analogs are critical tools for:

Glycosyltransferase Mechanistic Studies : Branched structures elucidate enzyme specificity for multi-antennary glycan synthesis .

Diagnostic Probes: The 4-nitrophenyl aglycone enables real-time monitoring of enzymatic activity .

Drug Design : Modifications like sulfation () or methylation () tailor glycoconjugates for targeted delivery .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its biochemical activity?

Answer: The compound is a complex oligosaccharide derivative featuring:

  • Two acetamido groups at the 2-position of the glucopyranosyl and galactopyranosyl residues, enhancing stability against enzymatic degradation .
  • Beta-(1→6) and beta-(1→3) glycosidic linkages , mimicking natural glycan motifs involved in carbohydrate-protein interactions .
  • A 4-nitrophenyl aglycone , enabling spectrophotometric detection (e.g., at 400–410 nm) in enzymatic assays .

Methodological Insight: Structural confirmation relies on NMR (e.g., 1^1H and 13^13C chemical shifts for glycosidic linkages and acetamido groups ) and mass spectrometry (e.g., MALDI-TOF for molecular weight validation ).

Q. Q2. What are common strategies for synthesizing this compound and its analogs?

Answer: Synthesis typically involves:

  • Regioselective glycosylation using trichloroacetimidate or thioglycoside donors to control linkage stereochemistry .
  • Protective group strategies : Acetyl (Ac) and benzyl (Bn) groups shield hydroxyls during synthesis, with selective deprotection steps .
  • Enzymatic coupling : Beta-galactosidases or glycosyltransferases can generate specific linkages in aqueous conditions .

Example Protocol:

Activate the glycosyl donor (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-oximino-glucopyranosyl chloride) .

Couple with a 4-nitrophenyl acceptor via Koenigs-Knorr conditions (AgOTf catalyst) .

Deprotect using NaOMe/MeOH for acetyl groups or hydrogenolysis for benzyl groups .

Advanced Research Questions

Q. Q3. How can researchers address challenges in stereochemical control during synthesis?

Answer:

  • Donor Reactivity Tuning : Use electron-withdrawing groups (e.g., trichloroacetimidates) to stabilize oxocarbenium intermediates, favoring beta-linkage formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance anomeric reactivity, while additives like molecular sieves absorb water to prevent hydrolysis .
  • Kinetic vs. Thermodynamic Control : Low temperatures (-40°C) favor kinetic products (alpha-linkages), while room temperature favors beta-products .

Case Study: achieved 88% yield of a beta-linked disaccharide using a trichloroacetimidate donor and TMSOTf catalysis .

Q. Q4. How does this compound serve as a substrate for studying glycosidase or glycosyltransferase activity?

Answer: The 4-nitrophenyl group acts as a chromogenic leaving group. Hydrolysis by enzymes (e.g., beta-galactosidases) releases 4-nitrophenol, detectable at 405 nm .

Experimental Design:

Enzyme Assay : Incubate the compound with purified enzyme in buffer (pH 4.5–7.5).

Kinetic Analysis : Measure initial velocity (VmaxV_{max}) and KmK_m using Michaelis-Menten plots .

Inhibition Studies : Co-incubate with inhibitors (e.g., deoxy analogs) to assess competitive/non-competitive binding .

Data Conflict Example: Discrepancies in KmK_m values may arise from impurities in synthetic substrates; validate purity via HPLC before assays .

Q. Q5. What advanced analytical techniques are critical for characterizing this compound?

Answer:

  • 2D NMR : ROESY and HSQC confirm linkage positions and anomeric configurations .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., ESI-MS with sodium adducts ).
  • X-ray Crystallography : Resolve crystal structures of enzyme-substrate complexes to study binding motifs .

Example Data:

  • 1^1H NMR (CDCl₃): δ 5.71 ppm (d, J=7.0J = 7.0 Hz, H-1 of beta-linked glucopyranoside) .
  • HRMS: [M + Na]⁺ calculated 779.2123, found 779.2134 .

Q. Q6. How can this compound be applied in glycobiology to study glycan-mediated interactions?

Answer:

  • Biosensor Development : Immobilize the compound on SPR chips to quantify binding kinetics with lectins or antibodies .
  • Structural Probes : Synthesize fluorescent analogs (e.g., 4-methylumbelliferyl derivatives) for live-cell imaging of glycan processing .
  • Enzyme Mechanism Studies : Use 13^{13}C-labeled analogs (e.g., at C-6 of galactose) to track catalytic intermediates via NMR .

Advanced Application: utilized a fucosylated analog to study α-L-fucosidase specificity in cancer cell lines .

Q. Q7. What are the limitations of current synthetic methodologies, and how can they be improved?

Answer: Limitations:

  • Low yields (<50%) in multi-step syntheses due to steric hindrance at branching points .
  • Difficulty in scaling enzymatic methods for complex oligosaccharides .

Innovations:

  • Automated Glycan Assembly (AGA) : Solid-phase synthesis reduces purification steps and improves yields .
  • Chemoenzymatic Approaches : Combine chemical synthesis of core structures with enzymatic elongation for natural-like glycans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.